molecular formula C11H5ClF3NO3 B1436990 4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid CAS No. 2002472-69-5

4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Cat. No. B1436990
CAS RN: 2002472-69-5
M. Wt: 291.61 g/mol
InChI Key: NXTFIAIKCIXGPA-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a chemical compound with the CAS Number: 2002472-69-5 . It has a molecular weight of 291.61 and its IUPAC name is 4-chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H5ClF3NO3/c12-9-6-3-5(19-11(13,14)15)1-2-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18) .


Physical And Chemical Properties Analysis

This compound is a white to tan solid . It has a predicted boiling point of 345.8±37.0 °C and a predicted density of 1.605±0.06 g/cm3 . Its pKa is predicted to be 0.21±0.30 .

Scientific Research Applications

Synthesis Methods

4-Chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid and its derivatives have been synthesized through various methods, demonstrating their significance in the field of medicinal chemistry. One approach involves the microwave irradiation and conventional heating methods for synthesizing amino and fluoro-substituted quinoline-4-carboxylic acid derivatives, highlighting the efficiency and yield advantages of microwave synthesis (Bhatt, Agrawal & Patel, 2015). Another method includes the synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic acid, a key intermediate for preparing quinolone-3-carboxylic acid derivatives, showcasing the versatility of these compounds in chemical synthesis (Yu, Zhou, Xia, Lin & Chen, 2015).

Anticancer Activity

Quinoline derivatives have been explored for their potential anticancer properties. The synthesized compounds showed significant effects on cellular viability against various carcinoma cell lines, indicating their potential as novel anticancer agents. This includes the study of apoptotic DNA fragmentation in cancer cell lines, confirming the apoptosis-inducing properties of these compounds (Bhatt, Agrawal & Patel, 2015).

Functionalization and Derivative Synthesis

Functionalization of heterocycles, such as the addition of carbon-based nucleophiles to the quinoline ring, has been developed. This methodology enhances the versatility of quinoline derivatives, allowing for further functionalization and creation of complex structures, which could be of significant importance in pharmaceutical and chemical research (Bergman et al., 1998).

Antibacterial Properties

Certain derivatives of quinoline-3-carboxylic acid have shown promising antibacterial activity against Gram-positive and Gram-negative bacterial strains. This highlights their potential application in the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Kumar et al., 2014).

Molecular Docking Studies

Molecular docking studies have been employed to understand the mechanism of action of these compounds, especially in their interaction with biological targets like topoisomerase IIα. This research provides valuable insights into the design of potent inhibitors that can be used in cancer therapy (Bhatt, Agrawal & Patel, 2015).

Safety and Hazards

The compound has been classified as having acute toxicity (oral) and causing eye irritation . The safety information includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

4-chloro-6-(trifluoromethoxy)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO3/c12-9-6-3-5(19-11(13,14)15)1-2-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTFIAIKCIXGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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